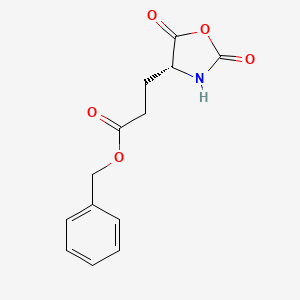

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

Description

The exact mass of the compound Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCBVSDSTGUPBC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13822-45-2 | |

| Record name | L-Glutamic acid N-carboxyanhydride gamma benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate CAS number

An In-Depth Technical Guide to Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

This guide provides a comprehensive technical overview of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a key building block in the synthesis of advanced polypeptides for biomedical applications. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding technical procedures in established scientific principles.

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, also known as γ-Benzyl-L-glutamate N-carboxyanhydride (Glu(OBzl)-NCA), is the cornerstone monomer for synthesizing poly(γ-benzyl-L-glutamate) (PBLG), a versatile polymer in biomaterials science. The N-carboxyanhydride (NCA) moiety is a highly reactive cyclic derivative of an amino acid, primed for controlled polymerization.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 13822-45-2 .[1][2][3][4][5][6][7]

Table 1: Physicochemical Properties of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

| Property | Value | Source(s) |

| CAS Number | 13822-45-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][2][3] |

| Molecular Weight | 263.25 g/mol | [1][2][5] |

| IUPAC Name | benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate | [2] |

| Appearance | White to off-white solid/powder | [8][9] |

| Purity | Typically ≥95-99% | [2][3][4] |

| Storage Temperature | -20°C | [1][9] |

| Predicted Density | 1.293 ± 0.06 g/cm³ | [5][9] |

Synthesis and Purification: A Protocol Grounded in Causality

The synthesis of amino acid NCAs is a cornerstone of polypeptide chemistry. The most common and reliable method involves the reaction of the parent amino acid with a phosgene equivalent. This protocol details the synthesis using triphosgene, a safer, solid alternative to highly toxic phosgene gas.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The NCA ring is highly susceptible to hydrolysis. All solvents and glassware must be rigorously dried to prevent premature ring-opening and formation of unwanted side products, which would terminate polymer chains.

-

Triphosgene as Phosgene Source: Triphosgene, in the presence of a base, decomposes to generate phosgene in situ. This avoids the significant hazards associated with handling gaseous phosgene while achieving the same chemical transformation.

-

Low Temperature: The reaction is conducted at a controlled temperature (e.g., 50°C) to ensure a steady rate of phosgenation while minimizing thermal degradation of the starting material and product.

-

Recrystallization: This is the critical purification step. The choice of solvent system (e.g., Ethyl Acetate/Hexane) is designed to maximize the solubility of the desired NCA product at elevated temperatures and minimize its solubility at low temperatures, leaving impurities behind in the mother liquor.

Caption: Synthesis workflow for Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate.

Detailed Experimental Protocol: Synthesis of Glu(OBzl)-NCA

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. Prepare a solution of γ-Benzyl-L-glutamate (1 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the γ-Benzyl-L-glutamate/THF slurry.

-

Phosgenation: Warm the mixture to 50°C. Separately, dissolve triphosgene (0.4 eq) in anhydrous THF. Add the triphosgene solution dropwise to the amino acid slurry over 1-2 hours. The mixture should gradually become clear as the starting material is consumed.

-

Monitoring: Monitor the reaction progress by FT-IR. The disappearance of the amino acid's characteristic N-H stretches and the appearance of the strong anhydride carbonyl stretches (~1860 and 1790 cm⁻¹) indicate reaction completion.

-

Work-up: Once the reaction is complete, cool the solution to room temperature. Reduce the solvent volume under vacuum.

-

Purification: Add anhydrous hexane to the concentrated solution to precipitate the crude NCA. Filter the solid and recrystallize from a hot mixture of anhydrous ethyl acetate and hexane. Cool slowly to 0°C to form pure, white crystals.

-

Isolation and Storage: Filter the crystals under a nitrogen blanket, wash with cold anhydrous hexane, and dry under high vacuum. Store the final product at -20°C under an inert atmosphere.[1]

Analytical Characterization

Confirming the identity and purity of the synthesized NCA is paramount for its successful use in polymerization. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

-

¹H NMR (Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic proton signals for the benzyl group, the glutamate backbone, and the alpha-proton adjacent to the NCA ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The most direct method to confirm NCA formation. The key diagnostic signals are two strong carbonyl (C=O) stretching bands characteristic of the anhydride group, typically found around 1860 cm⁻¹ and 1790 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (263.25 g/mol ).[1]

-

HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final product, ensuring it is free from starting material and hydrolysis byproducts.

Key Applications in Polypeptide Synthesis and Drug Delivery

The principal application of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is as a monomer in the ring-opening polymerization (ROP) to produce poly(γ-benzyl-L-glutamate) (PBLG). This polymer is a foundational material for creating sophisticated drug delivery systems. Related N-carboxyanhydrides are utilized in synthesizing block copolymers for cancer cell treatment.[10]

Mechanism of Action:

-

ROP Initiation: The polymerization is initiated by a nucleophile (e.g., a primary amine). The initiator attacks a carbonyl carbon of the NCA ring, causing it to open.

-

Propagation: The newly formed amine terminus of the growing polymer chain then acts as the nucleophile, attacking the next NCA monomer. This process repeats, allowing for the controlled growth of the polypeptide chain.

-

Block Copolymer Formation: PBLG is hydrophobic. By using a macroinitiator, such as amine-terminated polyethylene glycol (PEG-NH₂), an amphiphilic diblock copolymer (PEG-b-PBLG) can be synthesized.

-

Micelle Self-Assembly: In an aqueous environment, these amphiphilic block copolymers spontaneously self-assemble into core-shell nanostructures known as micelles. The hydrophobic PBLG chains form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona, providing stability and stealth properties in the bloodstream.

Caption: Application of Glu(OBzl)-NCA in creating drug delivery micelles.

Handling, Storage, and Safety

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is a reactive chemical intermediate that requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[9] Adherence to good laboratory practice is essential.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[9] |

| H319 | Causes serious eye irritation.[9][11] | |

| H335 | May cause respiratory irritation.[9] | |

| Precautionary Statements | P264 | Wash hands thoroughly after handling.[9][10] |

| P280 | Wear protective gloves/protective clothing/eye protection.[9][10][12] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[9][10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[10] |

Safe Handling Protocol:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles compliant with EN166 or OSHA 1910.133 standards, and appropriate chemical-resistant gloves.[8][11][12]

-

Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[8][11]

-

Storage: As previously noted, the compound is moisture-sensitive. Store tightly sealed in a dry, inert atmosphere at -20°C to maintain its integrity and reactivity for polymerization.[1]

References

-

Starshine Chemical. (n.d.). Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. Retrieved from [Link]

- Biosynth. (2009). Safety Data Sheet for (S)-4-Benzyl-2-oxazolidinone.

- Fluorochem. (2024). Safety Data Sheet for (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for (S)-4-Benzyl-2-oxazolidinone.

-

MOLBASE. (n.d.). benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734969, (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]

- National Institutes of Health. (n.d.). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}.

- ChemicalBook. (2025). Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate Product Information.

-

Capdevila, A., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. Retrieved from [Link]

- Journal of Pharmacognosy and Phytochemistry. (n.d.). Synthesis of 4, 5-dihydroxy-9, 10-dioxoanthracene-2- benzyl carboxylate ester from rhein.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate 95% | CAS: 13822-45-2 | AChemBlock [achemblock.com]

- 3. Benzyl(R)-2,5-Dioxooxazolidine-4-propanoate | CymitQuimica [cymitquimica.com]

- 4. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | Starshinechemical [starshinechemical.com]

- 5. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate CAS#: 13822-45-2 [m.chemicalbook.com]

- 6. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | 13822-45-2 [chemicalbook.com]

- 7. 13822-45-2・Benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate・Benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. fishersci.com [fishersci.com]

- 9. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | 13822-45-2 [m.chemicalbook.com]

- 10. benzyl (S)-2,5-dioxooxazolidine-4-acetate|13590-42-6 - MOLBASE Encyclopedia [m.molbase.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As a derivative of glutamic acid, this N-carboxyanhydride (NCA) serves as a key monomer for the synthesis of advanced polypeptides and complex molecular architectures. This document details its fundamental physicochemical properties, including its precise molecular weight, and offers in-depth discussions on its synthesis, purification, and analytical characterization. Furthermore, it explores its significant applications, provides validated experimental protocols, and outlines critical safety and handling procedures. The aim is to equip researchers and drug development professionals with the essential knowledge to effectively and safely utilize this versatile compound in their work.

Introduction: Understanding the Role of NCAs

α-Amino acid N-Carboxyanhydrides (NCAs) are a class of activated amino acid derivatives that have been instrumental in the field of polymer chemistry for over a century.[1] Their high reactivity, driven by the strained five-membered ring, makes them exceptionally useful for the ring-opening polymerization (ROP) to form high molecular weight polypeptides.[2] This reaction is notably clean, yielding only carbon dioxide as a byproduct.[1]

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, also known as γ-Benzyl-D-glutamate NCA, is a specific and valuable member of this family. Its structure incorporates a benzyl ester protecting group on the side chain of a glutamic acid backbone. This feature not only enhances solubility in organic solvents, a common challenge with NCAs and their resulting polypeptides, but also provides a handle for subsequent deprotection to reveal a carboxylic acid for further functionalization.[2] Its defined (R)-stereochemistry makes it a critical component for creating stereoregular polymers and chiral molecules essential in drug discovery and biomaterials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is the foundation of its successful application in any experimental setting. The key properties of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₅ | [3][4][5] |

| Molecular Weight | 263.25 g/mol | [3][4][6] |

| CAS Number | 13822-45-2 | [3][4][5] |

| Appearance | White to off-white crystalline solid (Typical) | General knowledge |

| Purity | ≥95-98% (Commercially available) | [3][4][5] |

| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Dioxane) | [2] |

| Storage Conditions | -20°C under inert, dry atmosphere | [3][7] |

Note: The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

Synthesis and Purification

The synthesis of NCAs from their parent amino acids is a well-established but technically demanding process due to the high reactivity and moisture sensitivity of the product.[1]

Synthetic Pathway: The Fuchs-Farthing Method

The most common and industrially scalable method for synthesizing NCAs involves the reaction of the corresponding amino acid with a phosgene equivalent. The "Fuchs-Farthing" method, using triphosgene (a safer, solid alternative to phosgene gas), is widely adopted.

Causality in Synthesis:

-

Starting Material: The synthesis begins with γ-Benzyl-D-glutamate. The benzyl ester protects the side-chain carboxylic acid, preventing it from interfering with the cyclization reaction. The D-configuration dictates the final (R)-stereochemistry of the NCA.

-

Reagent: Triphosgene serves as the source of carbonyl groups needed to form the anhydride ring. It is typically used in a slight excess to ensure complete conversion.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are essential. The absolute exclusion of water is critical, as NCAs readily hydrolyze back to the amino acid.[1]

-

Temperature: The reaction is often initiated at a controlled temperature and may proceed with a slight exotherm.[8] Maintaining temperature control is key to preventing side reactions and decomposition.

Caption: General workflow for the synthesis of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate.

Purification: A Critical Step for Polymerization

The purity of the NCA monomer is paramount for achieving controlled polymerization and high molecular weight polypeptides.[9][10] Impurities can act as unwanted initiators or terminators, leading to low molecular weight products with broad polydispersity.

-

Recrystallization: The traditional method involves recrystallizing the crude product from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane). This is effective for well-crystallizing NCAs.

-

Flash Chromatography: For NCAs that are difficult to crystallize or are produced on a smaller scale, flash chromatography on silica gel has emerged as a rapid and highly effective purification method.[11] This technique excels at removing common impurities.[11]

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized NCA is a self-validating step that ensures the reliability of subsequent experiments. A combination of spectroscopic and chromatographic techniques is employed.

Caption: Logic diagram for the analytical validation of the target compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR provide the definitive structural confirmation. The proton spectrum will show characteristic peaks for the benzyl group, the aliphatic chain, and the α-proton on the oxazolidine ring.

-

Mass Spectrometry: MS confirms the molecular weight of the compound, providing direct evidence of a successful synthesis. The observed mass should correspond to the calculated molecular weight of 263.25 g/mol .[3][4]

-

FTIR Spectroscopy: This technique is particularly useful for identifying the key functional groups. The characteristic symmetric and asymmetric C=O stretching bands of the cyclic anhydride moiety (around 1860 and 1790 cm⁻¹) are a clear indicator of NCA formation.

Applications in Research and Development

The unique structure of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate makes it a valuable tool in several areas of advanced research.

Ring-Opening Polymerization (ROP) of Polypeptides

The primary application is its use as a monomer in ROP to synthesize poly(γ-benzyl-D-glutamate).[2] This process can be initiated by various nucleophiles, such as primary amines, to create polypeptides with controlled molecular weights and narrow polydispersities, which is a hallmark of a "living" polymerization.[9][10] These polymers are precursors to poly(D-glutamic acid), a biodegradable and biocompatible polymer used in:

-

Drug Delivery: As a carrier for chemotherapeutic agents.

-

Biomaterials: For hydrogels, tissue engineering scaffolds, and nanoparticles.

Caption: Pathway from NCA monomer to functional poly(amino acid) via ROP.

Peptide Synthesis

While less common than standard coupling reagents, NCAs can be used for the controlled, stepwise addition of single amino acid residues in peptide synthesis.[1] The high reactivity allows for rapid coupling, and the only byproduct is CO₂, simplifying purification.[1]

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific laboratory conditions and scales. All procedures must be performed by qualified personnel using appropriate personal protective equipment (PPE) in a fume hood.

Protocol 1: Synthesis of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

-

Reaction Setup: To a dried 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add γ-Benzyl-D-glutamate (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 5-10 mL per gram of amino acid) to the flask and stir to suspend the amino acid.

-

Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution slowly to the stirred amino acid suspension via a dropping funnel over 30 minutes.

-

Reaction: Gently heat the reaction mixture to 45-50°C. The suspension should gradually clarify as the NCA forms. Monitor the reaction by TLC until the starting amino acid is consumed (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature. Filter the solution through a pad of Celite to remove any insoluble byproducts.[8]

-

Isolation: Concentrate the filtrate under reduced pressure without excessive heating to obtain the crude product as an oil or solid.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate by adding hexane until turbidity persists. Cool to 4°C overnight to yield pure crystalline product.

Protocol 2: Characterization by ¹H NMR

-

Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals (in CDCl₃, approximate):

-

δ 7.3-7.4 ppm (m, 5H, Ar-H of benzyl)

-

δ 6.5-7.0 ppm (br s, 1H, NH )

-

δ 5.15 ppm (s, 2H, -CH ₂-Ph)

-

δ 4.4-4.5 ppm (m, 1H, α-CH )

-

δ 2.2-2.6 ppm (m, 4H, side chain -CH ₂-CH ₂-)

-

Safety and Handling

-

Moisture Sensitivity: Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is highly sensitive to moisture.[1] Handle exclusively under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. Store in a desiccator at -20°C.

-

Reactivity: As an activated carbonyl compound, it is reactive towards nucleophiles. Avoid contact with water, alcohols, and amines except when intended for reaction.

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care. The parent amino acid is non-hazardous, but the NCA and synthesis reagents (triphosgene) are hazardous. Triphosgene is highly toxic and corrosive.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and its reagents. All manipulations should be performed within a certified chemical fume hood.

Conclusion

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated and functional biomaterials and therapeutic precursors. Its precise molecular weight of 263.25 g/mol is the starting point for the quantitative science that follows. A mastery of its synthesis, purification, and handling is essential for any researcher aiming to leverage its potential in ring-opening polymerization and chiral synthesis. By following validated protocols and understanding the chemical principles behind its reactivity, scientists can reliably produce well-defined polypeptides and other advanced molecular structures, paving the way for innovations in medicine and materials science.

References

-

Isochem. (2015). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Chimica Oggi - Chemistry Today, 33(4). Available at: [Link]

-

MOLBASE. (n.d.). benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from: [Link]

-

Al-Azemi, T. F., & Bisht, K. S. (2009). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization. Macromolecules. Retrieved from: [Link]

-

Kanazawa, H., & Ohashi, Y. (2008). Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride. Acta Crystallographica Section E, 64(Pt 12), o2389. Available at: [Link]

-

Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Available at: [Link]

-

Al-Azemi, T. F., & Bisht, K. S. (2009). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. Macromolecules. Available at: [Link]

-

Semple, J. E., Sullivan, B., & Sill, K. N. (2015). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl (S)-2,5-dioxooxazolidine-4-acetate. PubChem Compound Database. Retrieved from: [Link]

Sources

- 1. pmcisochem.fr [pmcisochem.fr]

- 2. Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate 95% | CAS: 13822-45-2 | AChemBlock [achemblock.com]

- 5. Benzyl(R)-2,5-Dioxooxazolidine-4-propanoate | CymitQuimica [cymitquimica.com]

- 6. (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate - CAS:3190-71-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. 178614-85-2|Benzyl (R)-4-isopropyl-2,5-dioxooxazolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. materials.uoi.gr [materials.uoi.gr]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate: Properties, Reactivity, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a pivotal chiral monomer in the field of polymer chemistry and biomaterials science. As a protected N-carboxyanhydride (NCA) derived from L-aspartic acid, this compound is instrumental in the synthesis of well-defined polypeptides with significant potential in drug delivery, tissue engineering, and other biomedical applications. This document details its core physicochemical properties, explores the nuances of its chemical reactivity—with a focus on its hygroscopic nature and propensity for ring-opening polymerization—and provides validated protocols for its handling and use. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile building block.

Compound Identification and Core Properties

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is classified as an α-amino acid N-carboxyanhydride, often referred to as a Leuchs' anhydride.[1] The "(R)" designation in its nomenclature specifies the stereochemistry at the α-carbon, which is derived from the naturally occurring L-aspartic acid. This stereochemical integrity is a critical feature, as it is largely retained during polymerization, leading to the formation of stereoregular, isotactic polypeptides.

A summary of its fundamental properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 13822-45-2 | [2][3][4] |

| Molecular Formula | C₁₃H₁₃NO₅ | [2][3][4] |

| Molecular Weight | 263.25 g/mol | [2][3] |

| IUPAC Name | Benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate | [2] |

| Purity | Typically ≥95-98% | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Predicted Density | 1.293 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Chloroform); slightly soluble in acetonitrile and DMSO. | [6] |

| Sensitivity | Hygroscopic (moisture-sensitive) | [6] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C", fontcolor="#EA4335"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; O5 [label="O"]; N1 [label="N"]; H_alpha [label="(R)", fontcolor="#34A853", fontsize=14];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; C7 [pos="-1.2,-0.7!"]; O1 [pos="-2.4,-1.4!"]; C8 [pos="-2.4,0!"]; O2 [pos="-3.6,0.7!"]; C9 [pos="-3.6,-0.7!"]; N1 [pos="-4.8,0!"]; C10 [pos="-6, -0.7!"]; O3 [pos="-7.2,0!"]; C11 [pos="-6,0.7!"]; O4 [pos="-4.8,1.4!"]; O5 [pos="-7.2, -1.4!"]; C12 [pos="-3.6, -2.1!"]; C13 [pos="-4.8, -2.8!"]; H_alpha [pos="-4.2, -0.3!"];

// Benzyl group bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; // Ester linkage C7 -- O1; O1 -- C8; C8 -- O2; C8 -- C9; // Propanoate chain C9 -- C12; C12 -- C13; // Oxazolidine ring C9 -- N1; N1 -- C11; C11 -- O4; C11 -- O3; O3 -- C10; C10 -- N1; C10 -- O5;

// Double bonds edge [style=bold]; C2 -- C3; C4 -- C5; C6 -- C1; C8 -- O2; C11 -- O4; C10 -- O5; }

Caption: Chemical structure of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate.

Chemical Profile and Reactivity

The utility of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate stems directly from the reactivity of the N-carboxyanhydride ring. This strained five-membered heterocyclic ring contains two electrophilic carbonyl carbons (at C-2 and C-5), making it susceptible to nucleophilic attack.[7]

Core Reactivity: Ring-Opening Polymerization (ROP)

The primary and most significant reaction of NCAs is the Ring-Opening Polymerization (ROP), which serves as the most common method for synthesizing polypeptides.[1][8] The polymerization proceeds via the nucleophilic attack on a carbonyl carbon of the NCA ring, leading to ring opening and the subsequent loss of carbon dioxide.[1]

The polymerization can be initiated by a variety of nucleophiles, including primary amines, alcohols, and organometallic complexes.[9][10] The "normal amine mechanism" is a well-established pathway where a primary amine attacks the C-5 carbonyl, initiating a chain growth process.[7][10] This allows for the synthesis of polypeptides with controlled chain lengths and narrow molecular weight distributions, which is a hallmark of a living polymerization system.[10] The resulting polymer is poly(β-benzyl L-aspartate), a precursor to biocompatible poly(L-aspartic acid).

Caption: General workflow for Ring-Opening Polymerization (ROP) of an NCA monomer.

Critical Consideration: Moisture Sensitivity

A defining characteristic of NCAs is their high sensitivity to moisture.[1][6] Water can act as an initiator for ROP, leading to poorly controlled polymerization and the formation of low molecular weight oligomers or hydrolysis back to the parent amino acid.[1] This necessitates stringent handling procedures to ensure reproducibility and the synthesis of well-defined polymers.

Expert Insight: The success of any NCA polymerization is fundamentally dependent on the purity of the monomer and the exclusion of moisture. Trace amounts of water can significantly broaden the molecular weight distribution of the resulting polypeptide. Therefore, all handling, storage, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Protocols: A Practical Guide

The following protocols are provided as a self-validating framework, emphasizing the causality behind each step to ensure experimental success.

Protocol 1: Handling and Storage of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

-

Objective: To maintain the integrity and reactivity of the NCA monomer by preventing premature hydrolysis or polymerization.

-

Rationale: The protocol is designed to rigorously exclude atmospheric moisture, the primary cause of NCA degradation.[1]

-

Methodology:

-

Receiving and Inspection: Upon receipt, inspect the container seal. Do not open outside of a controlled, dry environment.

-

Inert Atmosphere Storage: Store the container at -20°C or below under an inert atmosphere (argon or nitrogen).[3] The low temperature minimizes potential side reactions over time.

-

Handling Environment: All manipulations, including weighing and aliquoting, must be performed inside a glovebox with low moisture and oxygen levels (<1 ppm).

-

Equilibration: Before opening, allow the container to warm to the ambient temperature of the glovebox for at least 30 minutes. This prevents condensation of trace moisture onto the cold solid.

-

Dispensing: Use clean, dry spatulas and glassware. Promptly and securely reseal the main container after dispensing.

-

Protocol 2: Representative Ring-Opening Polymerization

-

Objective: To synthesize poly(β-benzyl L-aspartate) with a controlled degree of polymerization.

-

Rationale: This protocol uses a primary amine initiator to achieve controlled chain growth. The monomer-to-initiator ratio ([M]/[I]) is the primary determinant of the final polymer chain length.

-

Materials:

-

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (Monomer)

-

Benzylamine (Initiator)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether (for precipitation)

-

-

Methodology:

-

Preparation (in a glovebox):

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate in anhydrous DMF to achieve a target concentration (e.g., 5-10 wt%).

-

Prepare a stock solution of benzylamine initiator in anhydrous DMF.

-

-

Initiation:

-

While stirring the monomer solution, rapidly inject the calculated volume of the initiator stock solution to achieve the desired [M]/[I] ratio.

-

-

Polymerization:

-

Seal the flask and allow the reaction to stir at room temperature. The reaction is often complete within hours, but can be left for 12-24 hours to ensure full conversion. Progress can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy (~1850 and 1790 cm⁻¹).

-

-

Precipitation and Purification:

-

Once the polymerization is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold diethyl ether, with vigorous stirring.

-

The white, fibrous poly(β-benzyl L-aspartate) will precipitate out.

-

-

Isolation:

-

Collect the polymer by filtration or centrifugation.

-

Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and residual DMF.

-

Dry the final polymer product under high vacuum to a constant weight.

-

-

Safety and Handling

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate and related NCAs should be handled with care.

-

Hazards: May cause skin, eye, and respiratory irritation.[11][12]

-

Precautions:

-

Always handle in a well-ventilated area, preferably a fume hood or glovebox.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14]

-

Avoid breathing dust.[13]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water.[13][14]

-

Store away from incompatible materials, particularly water and strong bases.

-

References

- Biosynth. (2022, April 26). Safety Data Sheet: N6-Trifluoroacetyl-L-lysine N-carboxyanhydride.

- Research Article. (n.d.). Synthesis of Poly(glutamic acid-co-aspartic acid)

-

Starshinechemical. (n.d.). Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: N6-Carbobenzoxy-L-lysine N-Carboxyanhydride.

- Guo, J., et al. (n.d.).

- ACS Macro Letters. (2017, June 9). Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group.

- Cheng, J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois.

-

ResearchGate. (n.d.). Synthesis of poly(glutamic acid-co-aspartic acid) VIA combination of N-carboxyanhydride ring opening polymerization with debenzylation. Retrieved from [Link]

-

MOLBASE. (n.d.). benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from [Link]

- Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides.

-

PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

- Nature Protocols. (2024, October 8). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate 95% | CAS: 13822-45-2 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. Benzyl(R)-2,5-Dioxooxazolidine-4-propanoate | CymitQuimica [cymitquimica.com]

- 5. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate CAS#: 13822-45-2 [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]

- 8. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 11. Benzyl (S)-2,5-dioxooxazolidine-4-acetate | C12H11NO5 | CID 114549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. aksci.com [aksci.com]

A Technical Guide to Determining the Organic Solvent Solubility of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is a chiral molecule featuring an oxazolidinone core, suggesting its potential as a valuable building block in asymmetric synthesis, particularly within medicinal chemistry. The oxazolidinone ring is a privileged structure in pharmacology, most notably found in a class of antibiotics.[1][2] The solubility of such a precursor in organic solvents is a fundamental physical property that dictates its utility in synthetic reactions, purification schemes, and formulation development. Poorly characterized solubility can lead to failed reactions, low yields, and significant delays in the development pipeline.[3]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The molecular structure of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate contains both polar and non-polar features, suggesting a nuanced solubility profile.

-

Polar Characteristics: The two carbonyl groups (ketone and ester) and the oxygen and nitrogen heteroatoms in the oxazolidinone ring can act as hydrogen bond acceptors. This suggests potential solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, THF) and some polar protic solvents.

-

Non-Polar Characteristics: The benzyl group and the propylene linker introduce significant non-polar, lipophilic character. This predicts solubility in non-polar aromatic solvents (e.g., Toluene) and chlorinated solvents (e.g., Dichloromethane).

The interplay between these groups means that solvents with intermediate polarity may prove to be the most effective. However, empirical determination is essential, as theoretical predictions do not account for crystal lattice energy, a major factor in the dissolution of solid compounds.

Experimental Design: Thermodynamic Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method , which aims to determine the equilibrium or thermodynamic solubility.[6][7] This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[8] It is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained from rapid precipitation methods and can be misleading for process development.[9][10]

The overall workflow for determining thermodynamic solubility is a multi-step process requiring careful execution and precise analytical measurement.

Caption: Thermodynamic Solubility Experimental Workflow.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and that measurements are accurate.

Objective: To determine the saturation solubility of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate in a selection of organic solvents at a controlled temperature (e.g., 25 °C).[11]

Materials:

-

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Suspensions: a. For each solvent to be tested, add an excess amount of the solid compound to a vial. "Excess" is critical and means that undissolved solid must be clearly visible throughout the experiment.[6] b. Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial. c. Securely cap each vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.[12]

-

Sample Collection and Preparation: a. After the equilibration period, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature-induced precipitation, the syringe can be pre-warmed to the experimental temperature. c. Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial.[13] This step is crucial to remove any undissolved microparticles that could falsely elevate the measured concentration. d. Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent or the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

Analytical Quantification: HPLC-UV Method

A validated HPLC method is required for the accurate determination of the compound's concentration in the saturated solutions.[14][15]

Caption: HPLC Quantification Workflow.

Method Development (General Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set to an absorbance maximum for the compound (determined by UV scan).

-

Injection Volume: 10 µL.

Validation and Quantification:

-

Prepare a Calibration Curve: Create a series of standard solutions of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate of known concentrations in a suitable solvent.[5]

-

Analyze Standards: Inject the standards into the HPLC system and record the peak area for each concentration.

-

Plot and Regress: Plot peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.999) will be used for quantification.[15]

-

Analyze Samples: Inject the prepared (diluted) samples from the solubility experiment.

-

Calculate Solubility: Use the peak area of the sample and the regression equation to determine its concentration. Multiply this value by the dilution factor to obtain the final solubility in the original solvent.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The results should be reported in standard units such as mg/mL and mol/L.

Table 1: Solubility of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | USP Descriptive Term |

| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] | [Assigned Term] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [Assigned Term] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | [Assigned Term] |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | [Assigned Term] |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | [Assigned Term] |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] | [Assigned Term] |

| Methanol | 5.1 | [Experimental Data] | [Calculated Data] | [Assigned Term] |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | [Assigned Term] |

| Add other solvents as needed |

Note: The "USP Descriptive Term" provides a qualitative classification based on the quantitative result (e.g., "Freely soluble," "Soluble," "Sparingly soluble," "Practically insoluble").[16]

Conclusion

A systematic and rigorous determination of solubility is not an ancillary task but a core requirement for successful chemical and pharmaceutical development. The shake-flask method coupled with a validated HPLC-UV quantification protocol, as detailed in this guide, provides the authoritative framework necessary for generating reliable thermodynamic solubility data for Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. This data is indispensable for guiding solvent selection for synthesis and purification, enabling robust process scale-up, and informing early-stage formulation strategies. Adherence to these protocols will ensure data integrity and accelerate the progression of research and development projects.

References

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Health Canada. Available at: [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. Available at: [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Available at: [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

-

Shake-Flask Solubility Assay. Bienta. Available at: [Link]

-

Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA). Available at: [Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). Available at: [Link]

-

Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available at: [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

-

Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available at: [Link]

-

Oxazolidinone. Wikipedia. Available at: [Link]

-

Oxazolidine. Wikipedia. Available at: [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available at: [Link]

Sources

- 1. Oxazolidinone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. pharmaguru.co [pharmaguru.co]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. bhu.ac.in [bhu.ac.in]

- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

Introduction

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (CAS No. 13822-45-2), a derivative of aspartic acid, belongs to the class of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides.[1] These reactive heterocyclic compounds are critical monomers for the synthesis of high molecular weight polypeptides through ring-opening polymerization.[1][2] Their application is pivotal in the development of advanced biomaterials, drug delivery systems, and peptide-based therapeutics, where precise control over polymer architecture is paramount.[3][4]

However, the high reactivity that makes NCAs invaluable also renders them inherently unstable. Their susceptibility to degradation via hydrolysis and uncontrolled polymerization presents significant challenges for researchers and drug development professionals.[1][5] The integrity of the starting NCA monomer directly dictates the molecular weight, polydispersity, and end-group fidelity of the final polypeptide product.[6]

This technical guide provides an in-depth analysis of the chemical stability of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. It outlines the primary degradation mechanisms, establishes field-proven protocols for optimal storage and handling, and presents a framework for conducting rigorous stability testing in accordance with international guidelines. The objective is to equip scientists with the necessary knowledge to preserve the purity and reactivity of this vital synthetic intermediate, ensuring reproducibility and success in their research and development endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is the first step in ensuring its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 13822-45-2 | [7][8] |

| IUPAC Name | benzyl (4R)-2,5-dioxo-1,3-oxazolidine-4-propanoate | [7] |

| Synonyms | β-Benzyl L-Aspartic Acid N-carboxyanhydride | [3][4] |

| Molecular Formula | C₁₃H₁₃NO₅ | [7][8] |

| Molecular Weight | 263.25 g/mol | [7][8] |

| Physical Form | White solid | [1] |

| Purity | Typically available from ≥95% to >99% | [7][9][10] |

Core Stability Profile: Mechanisms of Degradation

The stability of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is primarily compromised by its reactivity towards nucleophiles, particularly water, and its inherent tendency to polymerize. These degradation pathways can be initiated or accelerated by ambient conditions and impurities.

Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation route is hydrolysis. The oxazolidine-2,5-dione ring is a mixed anhydride and is highly susceptible to nucleophilic attack by water. This reaction proceeds through the opening of the anhydride ring, followed by decarboxylation, to yield the parent amino acid, β-Benzyl L-aspartic acid, and carbon dioxide.[1] Even trace amounts of moisture in the storage container, atmosphere, or on laboratory equipment can initiate this process, leading to a significant loss of active monomer.

Competing Pathway: Uncontrolled Polymerization

NCAs are designed to polymerize, but this process must be controlled. Uncontrolled polymerization is a major degradation pathway during storage. It can be initiated by a variety of nucleophiles, including water, alcohols, and the amine group of the parent amino acid formed during hydrolysis.[1] This process is autocatalytic, as each hydrolysis event generates an amino acid that can initiate the polymerization of another NCA monomer. This leads to the formation of oligomers and polymers of undefined length, reducing the purity of the monomer and rendering it unsuitable for controlled polymerization experiments.

Accelerating Factors

-

Temperature: Elevated temperatures significantly increase the rates of both hydrolysis and polymerization. Thermal energy provides the necessary activation energy for these reactions to occur more readily.

-

Impurities:

-

Acidic Impurities: Residual acids from synthesis, such as hydrogen chloride (HCl) from the common phosgenation route, can catalyze the decomposition of the NCA ring.[5][11]

-

Basic/Nucleophilic Impurities: Any basic or nucleophilic contaminants will act as initiators for ring-opening polymerization, compromising the monomer's integrity.[5]

-

The interplay of these degradation mechanisms is visualized below.

Caption: Key degradation pathways for Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate.

Recommended Storage and Handling Protocols

Given the compound's sensitivity, adherence to strict storage and handling protocols is non-negotiable for maintaining its quality.

Optimal Storage Conditions

To minimize degradation and preserve the monomer's reactivity, the following conditions are mandatory:

-

Temperature: Long-term storage at -20°C or below is strongly recommended.[5][8] This significantly reduces the rate of both hydrolysis and spontaneous polymerization. For short-term use, storage at 2-8°C is acceptable, but exposure to this temperature range should be minimized.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere . This is the most critical factor. Containers should be flushed with dry argon or nitrogen before sealing. Using containers with high-integrity seals, such as amber glass vials with PTFE-lined caps, is essential.

-

Moisture Control: Store in a desiccator, preferably within a low-temperature freezer or refrigerator. The use of desiccants inside the secondary containment is advised.

-

Light: Protect from light by using amber vials or storing the container in a dark place.

Aseptic Handling Workflow

All manipulations should be performed with the goal of preventing exposure to atmospheric moisture and contaminants.

-

Preparation: Transfer all necessary items (spatulas, weigh boats, vials, solvents) into a glovebox or glove bag with a dry nitrogen or argon atmosphere. Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or in a desiccator before being introduced into the inert environment.

-

Equilibration: Before opening, allow the sealed container of the NCA to warm to the ambient temperature inside the glovebox (at least 30-60 minutes). This crucial step prevents condensation of residual moisture onto the cold solid.

-

Dispensing: Once equilibrated, open the container and quickly weigh the desired amount of the compound into a pre-tared, dry vial. Work efficiently to minimize the time the bulk material is exposed.

-

Resealing: Immediately after dispensing, flush the headspace of the original container with dry, inert gas, securely reseal it, and return it to the recommended low-temperature storage.

-

Usage: The dispensed material should be used immediately. If it is to be dissolved, use anhydrous grade solvents that have been stored over molecular sieves or dispensed from a solvent purification system.

Caption: Mandatory workflow for handling moisture-sensitive NCAs.

Framework for Stability Testing

For applications in drug development and manufacturing, a formal stability study is required to establish a re-test period or shelf life. These studies should be designed based on the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12]

Study Design

A comprehensive stability study involves subjecting at least three representative batches of the compound to a range of controlled environmental conditions for a predetermined duration.[13][14]

-

Long-Term Study: Simulates real-world storage conditions to establish the shelf life.

-

Accelerated Study: Uses exaggerated stress conditions (higher temperature and humidity) to predict the impact of short-term excursions outside the recommended storage, such as during shipping, and to forecast long-term stability.[14]

-

Intermediate Study: Performed if significant changes are observed during the accelerated study.[13]

Recommended Test Conditions

The following table outlines standard ICH conditions for a substance intended for storage in a freezer.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | -20°C ± 5°C | 12 months (or proposed re-test period) | 0, 3, 6, 9, 12 months, then annually |

| Accelerated | 5°C ± 3°C | 6 months | 0, 3, 6 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |

(Note: The 25°C/60% RH condition serves as a severe stress test for this sensitive compound.)

Analytical Methods for Stability Monitoring

A validated, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

-

Assay and Purity: A reverse-phase HPLC method with UV detection can be used to quantify the amount of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate remaining over time.

-

Degradation Products: The same HPLC method should be able to separate and quantify the primary degradant, β-Benzyl L-aspartic acid, and any oligomeric species. A gradient elution method is typically required.

-

Moisture Content: Karl Fischer titration should be performed at each time point to assess the integrity of the packaging and its correlation with hydrolysis.

-

Physical Appearance: The material should be visually inspected for changes in color or physical state (e.g., from a free-flowing powder to a gummy solid).

Protocol: Accelerated Stability Study (6-Month)

-

Batch Selection: Procure three independently synthesized batches of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate.

-

Initial Analysis (T=0): Perform a complete analysis on each batch, including HPLC for purity and impurity profile, Karl Fischer for moisture, and visual appearance. This is the baseline data.

-

Sample Preparation: Aliquot samples from each batch into the final proposed packaging configuration.

-

Storage: Place the samples into calibrated stability chambers set to the accelerated conditions (e.g., 25°C/60% RH).

-

Time-Point Pulls: At specified intervals (e.g., 3 and 6 months), remove a set of samples from the chambers.[13][15]

-

Analysis: Allow samples to equilibrate to room temperature in a desiccator before opening. Perform the full suite of analytical tests (HPLC, Karl Fischer, appearance) on each sample.

-

Data Evaluation: Compare the results at each time point to the T=0 data. A "significant change" is defined as a failure to meet the established specification for purity, degradation products, or physical attributes. The data is used to evaluate the compound's stability under stress conditions.

Conclusion

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is a highly valuable yet exceptionally sensitive chemical intermediate. Its stability is fundamentally challenged by its reactivity towards moisture, leading to hydrolysis and uncontrolled polymerization. Successful utilization of this compound in research and drug development hinges on the rigorous exclusion of water and the strict control of temperature.

The core directive for maintaining the integrity of this NCA is threefold: store cold, store dry, and store under an inert atmosphere. The protocols outlined in this guide, from long-term storage at -20°C to aseptic handling in a glovebox, are not merely recommendations but essential practices. By implementing these measures and employing systematic stability testing, researchers can ensure the high purity and reactivity of their monomer, leading to the synthesis of well-defined polypeptides and advancing the frontiers of biomaterials and therapeutic development.

References

-

Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

-

Danger, G., Boiteau, L., Cottet, H., & Pascal, R. (2006). The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids. Journal of the American Chemical Society, 128(23), 7412-7413. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

-

Slideshare. (n.d.). Stability testing protocols. Retrieved from [Link]

-

CCS Chemistry. (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. Chinese Chemical Society. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. Retrieved from [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

MOLBASE. (n.d.). benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from [Link]

-

Kar, A., Paegel, B. M., & Krishnamurthy, R. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. Retrieved from [Link]

-

Starshinechemical. (n.d.). Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination. Macromolecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride. Acta Crystallographica Section E. Retrieved from [Link]

-

ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.molbase.com [m.molbase.com]

- 4. β-Benzyl L-Aspartic Acid NCA [nanosoftpolymers.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. materials.uoi.gr [materials.uoi.gr]

- 7. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate 95% | CAS: 13822-45-2 | AChemBlock [achemblock.com]

- 8. chemscene.com [chemscene.com]

- 9. Benzyl(R)-2,5-Dioxooxazolidine-4-propanoate | CymitQuimica [cymitquimica.com]

- 10. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | Starshinechemical [starshinechemical.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. ICH Official web site : ICH [ich.org]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. japsonline.com [japsonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this chiral molecule through the lens of modern NMR techniques. We will explore predicted spectral data, the rationale behind chemical shifts and coupling constants, and the experimental protocols necessary for accurate data acquisition and interpretation.

Introduction

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, with the CAS number 13822-45-2, is a chiral organic compound featuring a benzyl ester and an N-carboxyanhydride (NCA) moiety derived from aspartic acid.[1][2][3] NCAs are valuable intermediates in the synthesis of polypeptides and other polymers.[4][5][6] The stereochemistry at the C4 position of the oxazolidine-2,5-dione ring is critical for its application in stereospecific synthesis.[7][8][9] Understanding the NMR spectral characteristics of this molecule is paramount for confirming its structure, assessing its purity, and studying its reactivity.

Molecular Structure and Predicted NMR Active Nuclei

The molecular structure of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is presented below. The key protons and carbons are labeled for the subsequent NMR discussion.

Caption: Experimental workflow for NMR analysis.

Stereochemistry Determination

The (R) configuration at the C4 position is a key feature of this molecule. While standard ¹H and ¹³C NMR will confirm the constitution, determining the absolute stereochemistry often requires additional experiments. [7][10]

-

Chiral Derivatizing Agents: Reacting the molecule with a chiral agent, such as Mosher's acid, can create diastereomers that are distinguishable by NMR. [7]The differences in the chemical shifts of the resulting diastereomers can be used to deduce the absolute configuration of the original molecule.

-

Chiral Solvating Agents: Using a chiral solvent can induce small chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: For rigid cyclic systems, NOE can provide through-space proton-proton distance information, which can be correlated with the stereochemistry. [8]

Conclusion

The ¹H and ¹³C NMR spectra of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate are predicted to show characteristic signals that can be used to confirm its structure and assess its purity. A combination of one- and two-dimensional NMR experiments provides a powerful toolkit for the complete assignment of all proton and carbon signals. While standard NMR techniques are excellent for constitutional analysis, the determination of the absolute stereochemistry may require the use of chiral auxiliaries or advanced NMR methods. This guide provides a solid foundation for researchers working with this and related chiral compounds.

References

-

ResearchGate. (n.d.). 1 H NMR spectrum (CDCl 3 ; 30 °C) of N-carboxyanhydride, L-Lys(Z)-NCA. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-(+)-3-acetyl-4-benzyl-2-oxazolidinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2 1 H NMR spectrum of the N-carboxyanhydride based on.... Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring- opening polymerization kinetics. Retrieved from [Link]

-

PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]

-

ResearchGate. (2018, August 7). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}. Retrieved from [Link]

-

Supporting Information. (n.d.). ¹³C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (n.d.). Synthesis of 4, 5-dihydroxy-9, 10-dioxoanthracene-2- benzyl carboxylate ester from rhein. Retrieved from [Link]

- Google Patents. (n.d.). US8063251B2 - Process for the preparation of optically pure R (−) salbutamol and its pharmaceutically acceptable salts.

-

ResearchGate. (n.d.). 400 MHz 1 H NMR spectrum of poly(L-Ala) initiated with imidazole at M/I.... Retrieved from [Link]

Sources

- 1. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate 95% | CAS: 13822-45-2 | AChemBlock [achemblock.com]

- 2. Benzyl(R)-2,5-Dioxooxazolidine-4-propanoate | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 9. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to FTIR Analysis of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate Carbonyl Stretches

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, the N-carboxyanhydride (NCA) derived from glutamic acid γ-benzyl ester, is a critical monomer in the synthesis of advanced polypeptides for drug delivery and biomaterials. The integrity and purity of this monomer are paramount for controlled polymerization, and Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for its characterization. This guide provides an in-depth analysis of the carbonyl stretching region in the FTIR spectrum of this NCA. We will dissect the theoretical underpinnings of the characteristic vibrational modes of its cyclic anhydride and ester functional groups, present a validated experimental protocol for acquiring high-fidelity spectra, and offer expert insights into spectral interpretation and troubleshooting.

Introduction: The Significance of a High-Fidelity NCA Spectrum

N-carboxyanhydrides (NCAs) are the workhorse monomers for producing well-defined polypeptides via ring-opening polymerization (ROP). The reactivity of the NCA ring, while essential for polymerization, also renders it highly susceptible to premature initiation or side reactions, primarily through hydrolysis. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate contains three distinct carbonyl groups: two within the five-membered oxazolidine-dione ring and one in the benzyl ester side chain. The vibrational frequencies of these carbonyls are exquisitely sensitive to their chemical environment. Therefore, FTIR spectroscopy serves not just as a tool for identity confirmation but as a crucial diagnostic for monomer purity and stability. A precise understanding of its carbonyl stretching region allows researchers to instantly assess the quality of the monomer, ensuring reproducibility and success in subsequent polymerization reactions.

Theoretical Framework: Decoding Carbonyl Vibrations